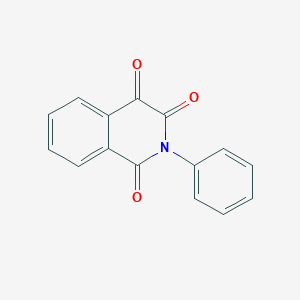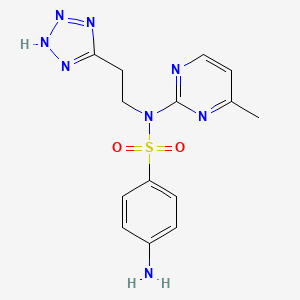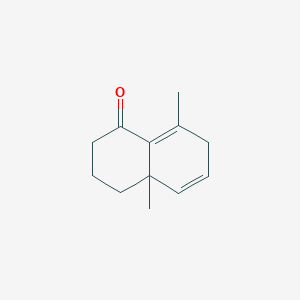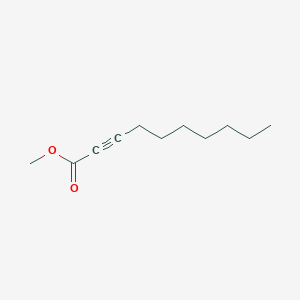
1,3,4(2H)-Isoquinolinetrione, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is a heterocyclic compound with a unique structure that includes an isoquinoline core and three carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolinetrione derivatives, which can have different functional groups attached to the aromatic ring or the carbonyl groups.
Applications De Recherche Scientifique
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Quinoxaline Derivatives: These compounds also contain a bicyclic structure with nitrogen atoms and are used in similar applications.
Uniqueness
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is unique due to its specific arrangement of carbonyl groups and the isoquinoline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67213-84-7 |
|---|---|
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-phenylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)14(18)16(15(13)19)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
NVVOLUIFQUYFHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)




